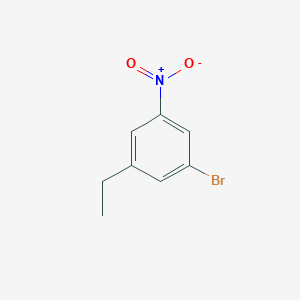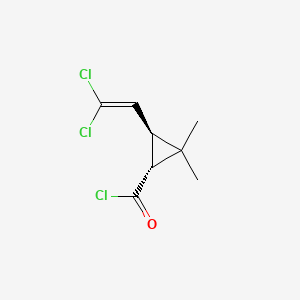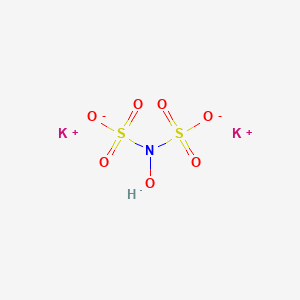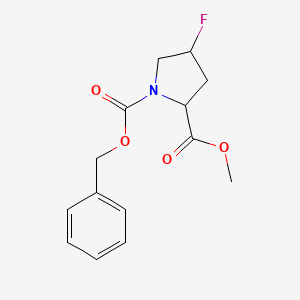
(2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
描述
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzyloxycarbonyl group, a fluorine atom, and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-fluoro-2-methylpyrrolidine and benzyl chloroformate.
Protection: The amino group of (S)-4-fluoro-2-methylpyrrolidine is protected using benzyl chloroformate to form the benzyloxycarbonyl derivative.
Coupling Reaction: The protected intermediate undergoes coupling with a suitable carboxylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: (2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the deprotected amine.
科学研究应用
(2S,4S)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the development of enzyme inhibitors and receptor modulators.
Medicine: Plays a role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,4S)-1-BENZYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
相似化合物的比较
- (2S,4R)-1-(Benzyloxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the protecting groups (benzyloxycarbonyl vs. tert-butoxycarbonyl) can influence the compound’s reactivity and stability.
- Reactivity: The presence of different protecting groups can affect the compound’s susceptibility to deprotection and subsequent reactions.
- Applications: While similar compounds may share some applications, the specific protecting group can make one compound more suitable for certain synthetic routes or biological targets.
属性
分子式 |
C14H16FNO4 |
|---|---|
分子量 |
281.28 g/mol |
IUPAC 名称 |
1-O-benzyl 2-O-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI 键 |
FDPGMTFRBRCTSR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
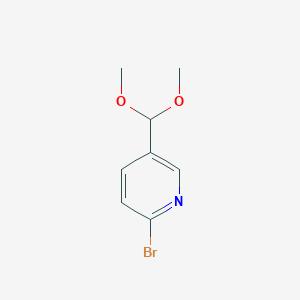
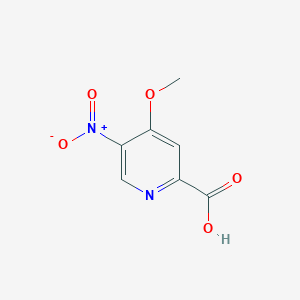
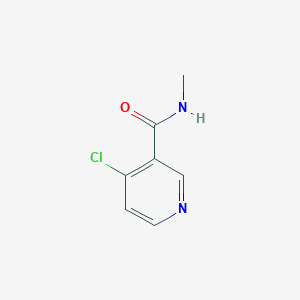

![2-Chloro-3-phenylpyrazolo[1,5-A]pyridine](/img/structure/B8763734.png)
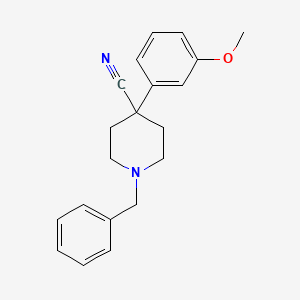
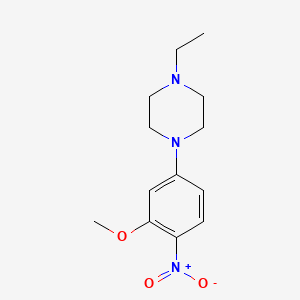
![methyl N-[(5-methyl-1H-indol-2-yl)carbonyl]leucinate](/img/structure/B8763751.png)
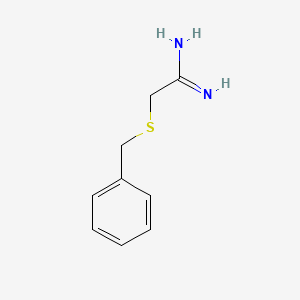
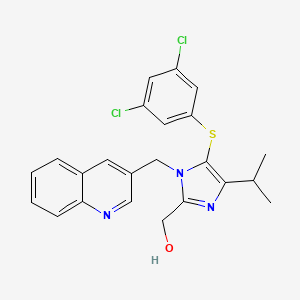
![5,6,11,12-Tetrahydrodibenzo[b,f]azocine](/img/structure/B8763773.png)
